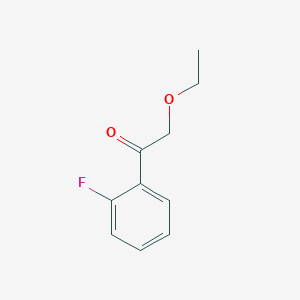

2-Ethoxy-1-(2-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

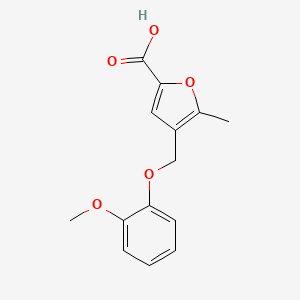

2-Ethoxy-1-(2-fluorophenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as ketones. It is characterized by the presence of an ethoxy group and a fluorophenyl group attached to an ethanone moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their chemistry can provide insights into its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as those with photoremovable protecting groups for carboxylic acids, has been demonstrated. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) is synthesized and used to protect carboxylic acids, which can then be released upon photolysis in good yields . Similarly, β-ethoxyvinyl trifluoromethyl ketone has been used as a starting material for synthesizing various fluoro-containing compounds, indicating that ethoxy and fluoro groups can be incorporated into ketones to create versatile synthones for further chemical synthesis .

Molecular Structure Analysis

The molecular structure of ketones like 2-Ethoxy-1-(2-fluorophenyl)ethanone can be analyzed using techniques such as NMR, MS, and FTIR, as demonstrated in the synthesis of a novel dichloro-imidazolidinyl ethanone compound . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the ketone core.

Chemical Reactions Analysis

Ketones, including those with ethoxy and fluorophenyl substituents, can undergo a variety of chemical reactions. They can participate in the formation of heterocycles, enones, enaminones, and chelate complexes . The presence of a fluorophenyl group may influence the reactivity and selectivity of the ketone in such reactions due to the electron-withdrawing nature of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-1-(2-fluorophenyl)ethanone would be influenced by its functional groups. The ethoxy group could impart some degree of polarity and solubility in organic solvents, while the fluorophenyl group could affect the compound's acidity, reactivity, and interactions with other molecules. The exact properties would need to be determined experimentally, but related compounds have been characterized using various analytical techniques .

Scientific Research Applications

Synthesis of Novel Compounds

2-Ethoxy-1-(2-fluorophenyl)ethanone is utilized in synthesizing novel Schiff bases and chalcone derivatives, showcasing its versatility as a building block in organic synthesis. For instance, novel Schiff bases have been synthesized from derivatives related to 2-Ethoxy-1-(2-fluorophenyl)ethanone, showing excellent antimicrobial activity against various pathogens. These Schiff bases, derived from a multi-step reaction including the Vilsmeier-Haack reaction, have been characterized and evaluated for their biological efficacy, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Materials Science and Fluorescence Studies

In materials science, derivatives of 2-Ethoxy-1-(2-fluorophenyl)ethanone have been explored for their solid-state fluorescence properties. For example, a study on the synthesis and characterization of chalcone derivatives highlighted the advantages of sonochemical methods over conventional synthesis methods, leading to energy-efficient production and improved crystallinity, which could impact materials engineering and design (Jarag et al., 2011). Additionally, tuning the solid-state fluorescence of twisted π-conjugated molecules by regulating the arrangement of anthracene fluorophores offers insights into designing materials with customizable fluorescent properties for potential use in optoelectronic devices (Dong et al., 2012).

Antimicrobial Activity

Further emphasizing its role in medicinal chemistry, 2-Ethoxy-1-(2-fluorophenyl)ethanone derivatives have shown significant antimicrobial activity. The synthesis of novel propan-1-ones from this compound and their subsequent evaluation against bacterial and fungal strains suggest its potential in discovering new antimicrobial drugs (Nagamani et al., 2018).

Mechanism of Action

Mode of Action

Given the lack of specific target identification, it is challenging to describe the compound’s interaction with its targets and any resulting changes .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 2-Ethoxy-1-(2-fluorophenyl)ethanone is currently unknown .

Result of Action

As the compound is further studied, more information about its effects at the molecular and cellular level will likely become available .

properties

IUPAC Name |

2-ethoxy-1-(2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-13-7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUUVILZACTDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1-(2-fluorophenyl)ethanone | |

CAS RN |

1158052-13-1 |

Source

|

| Record name | 2-ethoxy-1-(2-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)

![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide](/img/structure/B2545354.png)